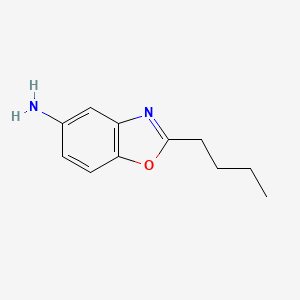

2-丁基-1,3-苯并噁唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Butyl-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C11H14N2O . It is a derivative of benzoxazole, a bicyclic compound containing a benzene ring fused to an oxazole ring .

Synthesis Analysis

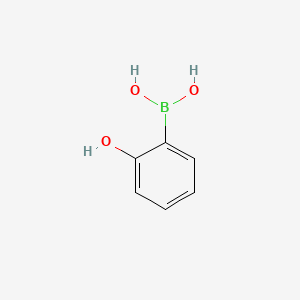

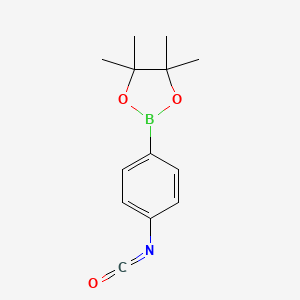

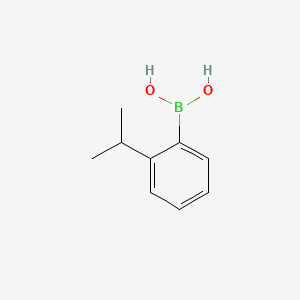

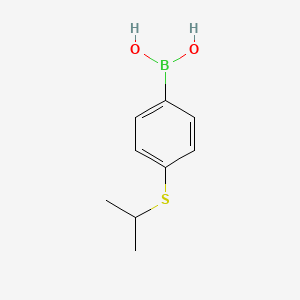

Benzoxazole derivatives, including 2-Butyl-1,3-benzoxazol-5-amine, can be synthesized using 2-aminophenol as a precursor . The synthesis involves reaction with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis

The molecular structure of 2-Butyl-1,3-benzoxazol-5-amine consists of a benzoxazole ring with a butyl group and an amine group attached . The benzoxazole ring is a bicyclic structure that includes a benzene ring fused to an oxazole ring .Chemical Reactions Analysis

As a derivative of benzoxazole, 2-Butyl-1,3-benzoxazol-5-amine may participate in various chemical reactions. Benzoxazoles have been used as starting materials for different mechanistic approaches in drug discovery . They can react with a variety of substrates and can be functionalized to offer several biological activities .Physical And Chemical Properties Analysis

2-Butyl-1,3-benzoxazol-5-amine has a molecular weight of 190.24 . It is a liquid at room temperature . Its boiling point is 155°C at 0.4mBar .科学研究应用

Chemical Building Block

2-Butyl-1,3-benzoxazol-5-amine can serve as a building block in the synthesis of various complex molecules. It can be used in the development of new compounds with potential applications in various fields .

Research and Development

This compound can be used in academic and industrial research. Scientists can study its properties and reactions with other compounds to expand our understanding of chemistry .

Catalyst in Oxidative Amination

A study has shown that benzoxazoles can be used as catalysts in the direct oxidative amination process. This reaction proceeds smoothly at room temperature and gives desirable 2-aminobenzoxazoles with good to excellent yields .

Optical Brightener

Compounds similar to 2-Butyl-1,3-benzoxazol-5-amine, such as 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, have been used as optical brighteners. These compounds can convert UV light into visible light .

Fluorescent Brightener

In addition to being an optical brightener, 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is also used as a fluorescent brightener for thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating, and printing ink .

Detection of Thin-Film Electrical Contact Lubricants

Another application of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, a compound similar to 2-Butyl-1,3-benzoxazol-5-amine, is in the detection of the presence of thin-film electrical contact lubricants .

安全和危害

未来方向

While specific future directions for 2-Butyl-1,3-benzoxazol-5-amine were not found in the retrieved papers, benzoxazole derivatives are a subject of ongoing research due to their diverse therapeutic potential . They are being extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, it can be expected that future research will continue to explore the synthesis, properties, and potential applications of 2-Butyl-1,3-benzoxazol-5-amine and other benzoxazole derivatives.

属性

IUPAC Name |

2-butyl-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h5-7H,2-4,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCQBYWFIUBHEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377411 |

Source

|

| Record name | 2-butyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885949-91-7 |

Source

|

| Record name | 2-butyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate](/img/structure/B1303764.png)

![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)